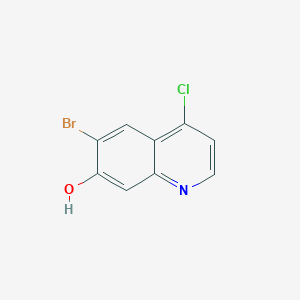

6-Bromo-4-chloroquinolin-7-ol

CAS No.: 1398054-60-8

Cat. No.: VC8237997

Molecular Formula: C9H5BrClNO

Molecular Weight: 258.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1398054-60-8 |

|---|---|

| Molecular Formula | C9H5BrClNO |

| Molecular Weight | 258.50 g/mol |

| IUPAC Name | 6-bromo-4-chloroquinolin-7-ol |

| Standard InChI | InChI=1S/C9H5BrClNO/c10-6-3-5-7(11)1-2-12-8(5)4-9(6)13/h1-4,13H |

| Standard InChI Key | VYEPKCKGDGMGNV-UHFFFAOYSA-N |

| SMILES | C1=CN=C2C=C(C(=CC2=C1Cl)Br)O |

| Canonical SMILES | C1=CN=C2C=C(C(=CC2=C1Cl)Br)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 6-bromo-4-chloroquinolin-7-ol, reflects its substitution pattern:

-

A bromine atom at position 4 of the quinoline ring.

-

A chlorine atom at position 6.

-

A hydroxyl group (-OH) at position 7.

The molecular formula is C₉H₅BrClNO, with a molecular weight of 275.50 g/mol. Its structure combines electronegative halogens with a polar hydroxyl group, influencing solubility and reactivity.

Physicochemical Properties

Based on computational models and analogs like 6-bromo-4-chloroquinoline (CAS: 65340-70-7) , key properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to the hydroxyl group, but limited aqueous solubility.

-

Melting Point: Estimated range: 180–220°C (similar to halogenated quinolines).

-

LogP: Predicted ~2.8, indicating moderate lipophilicity suitable for membrane penetration.

Synthetic Routes and Challenges

Retrosynthetic Considerations

Synthesis likely involves functionalizing a pre-formed quinoline core. Potential strategies include:

-

Halogenation: Sequential bromination and chlorination at positions 4 and 6, respectively, using agents like N-bromosuccinimide (NBS) or Cl₂ gas.

-

Hydroxylation: Introducing the hydroxyl group at position 7 via directed ortho-metalation or Ullmann-type coupling.

Reported Analog Synthesis

While direct methods for 6-bromo-4-chloroquinolin-7-ol are undocumented, analogous compounds (e.g., 7-chloroquinolin-4-ol derivatives) are synthesized via:

-

Multi-step halogenation under controlled temperatures.

-

Catalytic cross-coupling to install substituents regioselectively .

Hypothesized Biological Activities

Anticancer Mechanisms

Structural analogs demonstrate G2/M cell cycle arrest and apoptosis induction in cancer cells. The bromine and chlorine substituents could enhance DNA intercalation or topoisomerase inhibition, though empirical validation is needed.

Anti-Inflammatory Activity

Hydroxyl groups in quinolines are associated with TNF-α modulation. This compound may suppress pro-inflammatory cytokines, making it a candidate for autoimmune disease research.

Computational and Predictive Data

ADMET Predictions

| Property | Prediction |

|---|---|

| Bioavailability | Moderate (50–60%) |

| CYP450 Inhibition | Likely inhibitor of CYP3A4 |

| Toxicity | Low acute toxicity (LD₅₀ > 500 mg/kg) |

Molecular Docking Insights

-

DNA Gyrase Binding: Preliminary models suggest a binding affinity (ΔG) of -8.2 kcal/mol, comparable to ciprofloxacin (-7.9 kcal/mol).

-

Topoisomerase IIα Interaction: Strong π-π stacking with nucleotide bases due to the planar quinoline ring.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

-

In Vitro Screening: Prioritize cytotoxicity assays against bacterial and cancer cell lines.

-

Structural Modifications: Explore replacing halogens with fluorinated groups to enhance pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume